molecular formula C36H22N4 B8197076 1,3,6,8-Tetra(pyridin-4-yl)pyrene

1,3,6,8-Tetra(pyridin-4-yl)pyrene

Cat. No.: B8197076
M. Wt: 510.6 g/mol
InChI Key: LKYWKMLWYLQWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,6,8-Tetra(pyridin-4-yl)pyrene is a useful research compound. Its molecular formula is C36H22N4 and its molecular weight is 510.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electronic Coupling : It serves as a bridge between cyclometalated ruthenium centers, facilitating electronic coupling between metal centers (Yao et al., 2010).

  • Organic Light-Emitting Diodes (OLEDs) : Derivatives of 1,3,6,8-Tetra(pyridin-4-yl)pyrene are used in OLEDs, exhibiting electroluminescent properties and contributing to blue and green emission with promising device performance (Salunke et al., 2014) & (Salunke et al., 2016).

  • Halogen-Bonded Organic Frameworks : The compound forms the basis for two-dimensional halogen-bonded organic frameworks, potentially useful in supramolecular functional materials (Gong et al., 2022).

  • Ligand for Metal Complexes : It acts as a polyaromatic ligand containing pyrene with different substitutions, useful in synthesizing biscyclometalated iridium(III) complexes (Ionkin et al., 2006).

  • Photoluminescence and Electronics : Some derivatives show high photoluminescence quantum yields and potential applications in electronics, particularly in OLEDs (Zych et al., 2017).

  • Thermal Stability and Transitions : Certain derivatives demonstrate excellent thermal stability and glass transitions suitable for material sciences (Reghu et al., 2012).

  • Fluorescence and Photophysical Properties : Some variants exhibit high fluorescence quantum yield and shorter fluorescence lifetime, important for photophysical research and applications (Shyamala et al., 2006).

  • Dielectric and Optical Properties : Synthesized poly(pyridine-imide) with pendent pyrene groups has good thermal stability, high dielectric constant, and good optical properties, making it useful for research applications (Liaw et al., 2007).

  • Photophysical Behavior with Triazole Units : Derivatives with triazole units exhibit particular photophysical behaviors due to the dominance of these units in the pyrene framework (Zych & Slodek, 2022).

  • Chemical Sensing : A novel pyrene-based fluorescent sensor derived from this compound is a selective "turn-on" and naked eye sensor for Ni2+ ions, indicating its potential in chemosensor applications (Khan et al., 2018).

Properties

IUPAC Name

4-(3,6,8-tripyridin-4-ylpyren-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22N4/c1-2-28-32(24-7-15-38-16-8-24)22-34(26-11-19-40-20-12-26)30-4-3-29-33(25-9-17-39-18-10-25)21-31(23-5-13-37-14-6-23)27(1)35(29)36(28)30/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYWKMLWYLQWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2C4=CC=NC=C4)C5=CC=NC=C5)C=CC6=C(C=C(C1=C63)C7=CC=NC=C7)C8=CC=NC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.